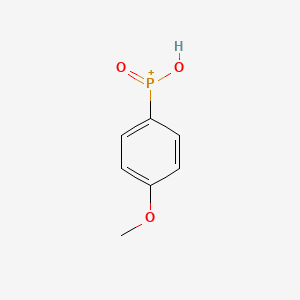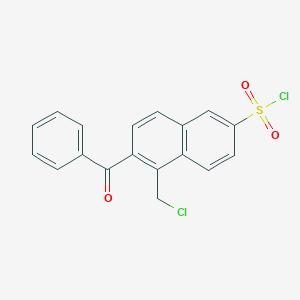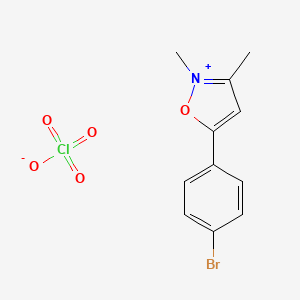![molecular formula C21H24S B14639881 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran CAS No. 55480-38-1](/img/structure/B14639881.png)
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran is an organic compound that features a unique structure combining a benzyl group, a phenyl group, and a thiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Thio-containing pyrimidines: These compounds have similar sulfur-containing structures and exhibit diverse biological activities.
Thiopyran derivatives: These compounds share the thiopyran ring structure and have various applications in chemistry and biology.
Uniqueness
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran is unique due to its specific combination of benzyl, phenyl, and thiopyran groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
55480-38-1 |
|---|---|
Fórmula molecular |
C21H24S |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
4-benzyl-2-phenyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C21H24S/c1-3-8-16(9-4-1)14-18-15-21(17-10-5-2-6-11-17)22-20-13-7-12-19(18)20/h1-6,8-11,18-21H,7,12-15H2 |
Clave InChI |
CCRSRTAJYNXWDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)SC(CC2CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
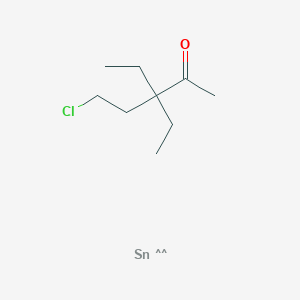
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
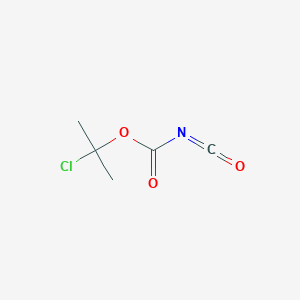
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
